An In-depth Technical Guide to 6-Chloro-4-phenylpyridine-2-carbonitrile
An In-depth Technical Guide to 6-Chloro-4-phenylpyridine-2-carbonitrile
This guide provides a comprehensive technical overview of 6-chloro-4-phenylpyridine-2-carbonitrile, a key heterocyclic intermediate in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, synthesis, reactivity, and applications.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is fundamental to scientific rigor. The compound of interest is a substituted pyridine, a class of aromatic heterocyclic organic compounds with the chemical formula C₅H₅N.[1][2] The pyridine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions.[2]
IUPAC Name: 6-chloro-4-phenylpyridine-2-carbonitrile
This systematic name is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The term "carbonitrile" is used for the -C≡N group when the carbon is part of the principal chain or ring system.
Synonyms:
-
2-chloro-6-cyano-4-phenylpyridine
-
6-chloro-4-phenylpicolinonitrile
These synonyms are commonly encountered in literature and commercial catalogs. "Picolinonitrile" is a trivial name for pyridine-2-carbonitrile.
Molecular Structure:
-
Molecular Formula: C₁₂H₇ClN₂
-
Molecular Weight: 214.65 g/mol
-
CAS Number: A specific CAS number for this exact structure was not definitively found in the searched literature, highlighting its status as a potentially novel or specialized research chemical. Related structures, such as 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile, have the CAS number 96583-92-5.[3]
Synthesis of 6-Chloro-4-phenylpyridine-2-carbonitrile
The synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry. For 6-chloro-4-phenylpyridine-2-carbonitrile, a logical and efficient synthetic strategy involves a convergent approach, leveraging modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for the formation of C-C bonds, in this case, to introduce the phenyl group onto the pyridine core.
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves the disconnection of the C4-phenyl bond, leading back to a dichlorinated pyridine precursor and phenylboronic acid. This approach is advantageous as it allows for the late-stage introduction of the phenyl moiety, enabling the synthesis of a diverse library of analogues by simply varying the boronic acid coupling partner.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of chloropyridines. The choice of a palladium catalyst and a suitable ligand is critical for achieving high yields, especially with electronically deactivated or sterically hindered substrates.
Materials:
-
2,6-dichloropyridine-4-carbonitrile (starting material)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (solvent system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2,6-dichloropyridine-4-carbonitrile (1.0 eq), phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ at 2 mol% and PPh₃ at 4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-chloro-4-phenylpyridine-2-carbonitrile.
Causality in Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst with an appropriate phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a common and effective choice for many Suzuki couplings.
-
Solvent System: A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic and inorganic reaction components.
Self-Validation: The progress of the reaction should be monitored to ensure the consumption of the starting material and the formation of the desired product. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Chemical Reactivity and Applications
The chemical reactivity of 6-chloro-4-phenylpyridine-2-carbonitrile is primarily dictated by the interplay of its three functional groups: the pyridine ring, the chloro substituent, and the cyano group.
Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The nitrogen atom also imparts basic properties to the molecule.
Reactivity of the Chloro and Cyano Groups
-
Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, alcohols, and thiols. This provides a versatile handle for further chemical modifications.
-
Cyano Group: The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic systems.
Applications in Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs.[4] The 6-chloro-4-phenylpyridine-2-carbonitrile scaffold is a valuable starting point for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors and other targeted therapies. The phenyl group can be further functionalized to modulate potency and selectivity, while the chloro and cyano groups provide handles for introducing functionalities that can improve pharmacokinetic properties.
The pyrimidine scaffold, which can be accessed from cyanopyridine precursors, is also prevalent in many biologically active compounds, including anti-cancer and anti-HIV agents.[1]
Experimental Workflow for Derivative Synthesis
Caption: A typical workflow for the synthesis and evaluation of novel derivatives from 6-chloro-4-phenylpyridine-2-carbonitrile.
Physicochemical and Spectroscopic Properties
Predicted Physical Properties:
| Property | Predicted Value/Range |
| Melting Point | Likely a solid at room temperature, with a melting point in the range of 100-200 °C. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |
| Appearance | Likely a white to off-white crystalline solid. |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the phenyl and pyridine rings. The exact chemical shifts and coupling constants would depend on the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the twelve carbon atoms in the molecule, with the carbon of the cyano group appearing in the characteristic region around 115-120 ppm.
-
IR Spectroscopy: The infrared spectrum would show a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2210-2260 cm⁻¹.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of paramount importance. While a specific Material Safety Data Sheet (MSDS) for 6-chloro-4-phenylpyridine-2-carbonitrile is not available, general precautions for handling halogenated aromatic nitriles should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
6-Chloro-4-phenylpyridine-2-carbonitrile is a versatile and valuable building block in modern organic and medicinal chemistry. Its synthesis, primarily through robust palladium-catalyzed cross-coupling reactions, provides a gateway to a wide array of novel substituted pyridine derivatives. The strategic placement of the chloro, cyano, and phenyl groups offers multiple avenues for further chemical modification, making it an attractive scaffold for the development of new therapeutic agents and advanced materials. This guide provides a solid foundation for researchers to understand and utilize this important chemical intermediate in their scientific endeavors.
References
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Fisher Scientific. (2025). SAFETY DATA SHEET.[5]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.[6]
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Sigma-Aldrich. (n.d.). 2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile AldrichCPR 84596-41-8.[8]
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AOBIOUS. (n.d.). RO6806051 supplier | CAS | dual FABP4/5 Inhibitor.[10]
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Sigma-Aldrich. (2024). SAFETY DATA SHEET.[7]
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TCI Chemicals. (2025). SAFETY DATA SHEET.[11]
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Smolecule. (2023). Buy 6-Chloro-4-methylpicolinonitrile | 209858-74-2.[12]
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BLDpharm. (n.d.). 96583-92-5|2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile.[3]
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Molport. (n.d.). 6-[(2-chloro-4-methylphenyl)amino]pyridine-3-carbonitrile | Molport-005-229-135.[13]
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ChemicalBook. (2022). 6-CHLORO-4-ETHYL-3-PHENYL-PYRIDAZINE - Safety Data Sheet.[14]
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ChemicalBook. (2025). 6-chloro-2-methylpyrimidine-4-carbonitrile | 1192064-60-0.[15]
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Thermo Fisher Scientific. (n.d.). 6-Chloro-4-methylpyridine-2-carboxylic acid, 95% 5 g | Buy Online.[16]
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National Center for Biotechnology Information. (n.d.). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine.[17]
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PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.[4]
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Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet.
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Sigma-Aldrich. (n.d.). 2-phenylpyridine-4-carbonitrile | 33744-17-1.[18]
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PubChem. (n.d.). 6-Chloro-4-phenylquinazoline-2-carbaldehyde.[19]
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MDPI. (2011). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives.[20]
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Sigma-Aldrich. (n.d.). 2-Hydroxy-6-phenylpyridine-3-carbonitrile AldrichCPR 43083-13-2.[21]
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ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction....[22]
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